Solifenacin

Catalog No.
S006668
CAS No.
242478-37-1
M.F
C₂₃H₂₆N₂O₂
M. Wt
362.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Solifenacin

CAS Number

242478-37-1

Product Name

Solifenacin

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

Molecular Formula

C₂₃H₂₆N₂O₂

Molecular Weight

362.5 g/mol

InChI

InChI=1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t21-,22-/m0/s1

InChI Key

FBOUYBDGKBSUES-VXKWHMMOSA-N

SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5

Synonyms

2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-1-phenyl-,1- azabicyclo(2.2.2)oct-3-yl ester, (R-(R*,S*))-, 905, YM, quinuclidin-3'-yl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate monosuccinate, solifenacin, solifenacin succinate, Succinate, Solifenacin, vesicare, YM 905, YM905

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5

Description

The exact mass of the compound Solifenacin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Bridged-Ring - Quinuclidines. It belongs to the ontological category of isoquinolines in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

XLogP3

4

Melting Point

134-136

UNII

A8910SQJ1U

Drug Indication

Solifenacin tablets are indicated to treat an overactive bladder with urinary incontinence, urgency, and frequency.[L7511]
FDA Label

Livertox Summary

Solifenacin is an anticholinergic and antispasmodic agent used to treat urinary incontinence and the overactive bladder syndrome. Solifenacin has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.

Drug Classes

Anticholinergic Agents

Pharmacology

Solifenacin antagonizes the M2 and M3 muscarinic receptors in the bladder to treat an overactive bladder.[L7511,A181262] It has a long duration of action as it is usually taken once daily.[L7511] Patients taking solifenacin should be aware of the risks of angioedema and anaphylaxis.[L7511]

MeSH Pharmacological Classification

Muscarinic Antagonists

ATC Code

G - Genito urinary system and sex hormones
G04 - Urologicals
G04B - Urologicals
G04BD - Drugs for urinary frequency and incontinence
G04BD08 - Solifenacin

Mechanism of Action

Solifenacin is a competitive muscarinic receptor antagonist.[L7511] It has the highest affinity for M3, M1, and M2 muscarinic receptors.[A181247] 80% of the muscarinic receptors in the bladder are M2, while 20% are M3.[A181262] Solifenacin's antagonism of the M3 receptor prevents contraction of the detrusor muscle, while antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder.[A181262]

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM3 [HSA:1131] [KO:K04131]

Other CAS

242478-37-1

Wikipedia

Solifenacin succinate
Solifenacin

Biological Half Life

The elimination half life of solifenacin ranges from 33-85 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-13
[1]. Ikeda K, et al. M(3) receptor antagonism by the novel antimuscarinic agent solifenacin in the urinary bladder and salivary gland. Naunyn Schmiedebergs Arch Pharmacol. 2002 Aug;366(2):97-103.[2]. Suzuki M, et al. Effects of solifenacin succinate (YM905) on detrusor overactivity in conscious cerebral infarctedrats. Eur J Pharmacol. 2005 Apr 4;512(1):61-6.

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